2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone family. Benzoxazinones represent an important class of heteroaromatic ring systems known for their diverse biological activities. [] These compounds have been extensively studied for their potential applications in agriculture, pharmaceuticals, and materials science.
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone family, characterized by its unique trifluoromethyl substitution. This compound is notable for its potential applications in various fields, including agriculture and medicinal chemistry, due to its herbicidal properties and biological activity.
The compound can be synthesized through various methods, with significant references in chemical literature detailing its preparation and properties. Notably, the patent CN103951632A describes a method for synthesizing related benzoxazine compounds, which may provide insights into the synthesis of 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one .
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is classified as a benzoxazinone, which is a type of nitrogen-containing heterocyclic compound. Benzoxazinones are known for their diverse chemical properties and biological activities, making them significant in both synthetic and medicinal chemistry.
The synthesis of 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves several key steps:
The molecular formula of 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is . The structure features:
The molecular weight of this compound is approximately 232.18 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the presence of functional groups and verify purity.
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can participate in various chemical reactions:
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon for reductions and various nucleophiles for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 2-methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one primarily relates to its herbicidal activity. It is believed that the compound interacts with specific biological pathways in target plants or organisms, inhibiting growth or causing phytotoxic effects.
Research indicates that similar benzoxazinones exhibit herbicidal properties through mechanisms such as enzyme inhibition or disruption of metabolic pathways essential for plant growth . Further studies are required to elucidate the precise mechanisms involved for this specific compound.
Key physical properties include:
Chemical properties include:
Relevant analyses should be conducted using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and phase transitions.
2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has potential applications in:
The 1,4-benzoxazin-3(4H)-one scaffold emerged as a privileged structure in medicinal chemistry following seminal work on nonsteroidal mineralocorticoid receptor (MR) antagonists. Early research identified this heterocyclic core as a viable replacement for steroidal frameworks due to its balanced physicochemical properties and capacity for targeted interactions with nuclear receptors. The scaffold consists of a fused benzene ring with a six-membered 1,4-oxazine ring containing a lactam moiety, providing both hydrogen-bond acceptor/donor sites and a planar aromatic surface for hydrophobic interactions [5].
A pivotal advancement occurred with the discovery of 3-trifluoromethyl pyrazole-substituted benzoxazinone derivatives, exemplified by the prototype compound 3-(trifluoromethyl)-1H-pyrazol-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, which demonstrated high MR binding affinity (IC₅₀ = 41 nM). This compound established critical structure-activity relationship (SAR) principles: (1) The benzoxazinone core serves as an essential anchor point for receptor binding; (2) Electron-withdrawing substituents (e.g., trifluoromethyl) significantly enhance potency; and (3) The linker moiety between the core and aryl groups dictates receptor selectivity [5].
Table 1: Evolution of Benzoxazinone-Based Mineralocorticoid Receptor Antagonists
Compound Structure | MR Binding IC₅₀ (nM) | Selectivity vs. PR | Key Structural Feature |
---|---|---|---|
Early steroidal antagonists | 500-1000 | Low | Cyclopentanophenanthrene core |
Dihydrofuran-2-one derivative | 500 | High | Non-aromatic central ring |
3-Trifluoromethyl pyrazole 1 | 41 | Moderate | Trifluoromethylpyrazole C-region |
Optimized dihydropyrrol-2-one | 8.2 | High | Trifluoromethyl + lipophilic tail |
Subsequent optimization focused on modifying the central linker region to improve selectivity over progesterone receptors (PR). Dihydrofuran-2-one and dihydropyrrol-2-one derivatives emerged as superior scaffolds, with X-ray crystallography revealing key interactions: (1) The benzoxazinone carbonyl forms hydrogen bonds with Thr945; (2) The central ring carbonyl interacts with Arg817/Gln776 via water-mediated bonds; and (3) Lipophilic substituents occupy hydrophobic pockets to enhance affinity. These insights enabled the development of dihydropyrrol-2-one derivatives with single-digit nM MR affinity and >1000-fold selectivity over related steroid receptors [5]. Parallel research identified benzoxazinone derivatives as potassium channel activators, exemplified by 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives that showed equipotent antihypertensive activity to cromakalim. Nitro-substituted variants demonstrated particular efficacy, confirming the scaffold's versatility beyond nuclear receptor modulation [7].
The strategic incorporation of trifluoromethyl (–CF₃) groups into the benzoxazinone scaffold has unlocked significant therapeutic potential across multiple disease domains. This substituent exerts profound electronic and steric effects: (1) High electronegativity enhances binding pocket interactions; (2) Increased lipophilicity improves membrane permeability; and (3) Metabolic resistance extends biological half-life. Specific derivatives demonstrate exceptional pharmacological profiles:
Neuroinflammation Modulation: 6-Substituted-2H-1,4-benzoxazin-3(4H)-one derivatives bearing trifluoromethyl groups significantly suppress neuroinflammatory pathways in microglia. Compound e16 (structural analog of 2-methyl-6-trifluoromethyl variant) reduced LPS-induced nitric oxide production by >80% at 10µM concentration and decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) at transcriptional level. Mechanistic studies revealed activation of the Nrf2-HO-1 pathway and suppression of intracellular ROS generation, positioning these compounds for neurodegenerative disease applications [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1